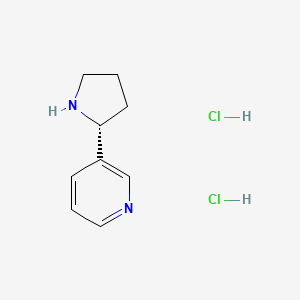

(R)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride

Description

Properties

IUPAC Name |

3-[(2R)-pyrrolidin-2-yl]pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c1-3-8(7-10-5-1)9-4-2-6-11-9;;/h1,3,5,7,9,11H,2,4,6H2;2*1H/t9-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKIOTLTYKVREB-KLQYNRQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CN=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CN=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride basic properties

A Technical Guide to the Basic Properties of (R)-3-(Pyrrolidin-2-yl)pyridine Dihydrochloride

Abstract

(R)-3-(Pyrrolidin-2-yl)pyridine, the R-enantiomer of nornicotine, is a significant tobacco alkaloid and a primary metabolite of nicotine.[1] As a ligand for neuronal nicotinic acetylcholine receptors (nAChRs), its study is crucial in neuroscience and pharmacology.[1] The dihydrochloride salt form, this compound, is often used in research due to its improved stability and aqueous solubility over the free base. This guide provides an in-depth technical overview of the core basic properties of this salt, including its acid-base chemistry, solubility, hygroscopicity, and stability. Understanding these physicochemical parameters is paramount for researchers, scientists, and drug development professionals to ensure data integrity, design robust experiments, and develop viable formulations. This document details both the theoretical basis and the practical experimental protocols for characterizing these essential properties.

Chemical Identity and Physicochemical Profile

Structure and Nomenclature

This compound is the salt formed from the reaction of the diprotic base (R)-nornicotine with two equivalents of hydrochloric acid. The molecule possesses two basic centers: the secondary aliphatic amine of the pyrrolidine ring and the nitrogen atom of the pyridine ring. The stereogenic center is located at the C2 position of the pyrrolidine ring.

-

IUPAC Name: 3-[(2R)-pyrrolidin-2-yl]pyridine;dihydrochloride

-

Common Synonyms: (R)-Nornicotine dihydrochloride

-

CAS Number: 288247-82-5[2]

-

Molecular Formula: C₉H₁₄Cl₂N₂

-

Molecular Weight: 221.13 g/mol

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the parent free base and the dihydrochloride salt. These values are critical for experimental design, from dissolving the compound for an in vitro assay to selecting excipients for a solid dosage form.

| Property | (R)-3-(Pyrrolidin-2-yl)pyridine (Free Base) | This compound | Rationale & Significance |

| Molecular Formula | C₉H₁₂N₂[3] | C₉H₁₄Cl₂N₂ | Dihydrochloride salt contains two HCl molecules. |

| Molecular Weight | 148.20 g/mol [3] | 221.13 g/mol | Essential for accurate molar concentration calculations. |

| Appearance | Colorless to yellow hygroscopic liquid/oil[1][3] | Typically a white to off-white solid | Salt formation yields a crystalline solid with a distinct melting point. |

| pKa (Predicted) | pKa₁ ≈ 3.1 (Pyridine), pKa₂ ≈ 8.0-9.0 (Pyrrolidine)[1] | Not applicable (fully protonated) | Governs ionization state, solubility, and receptor binding at physiological pH. |

| Aqueous Solubility | Soluble (50 mg/mL)[1][4] | Expected to be very high | Salt form drastically increases aqueous solubility, facilitating formulation. |

| Hygroscopicity | Hygroscopic[1][3][4] | Requires experimental determination | Affects handling, storage, physical stability, and manufacturing processes. |

| Stability | Light and moisture sensitive[1][4] | Generally more stable than the free base | Salt form reduces susceptibility to oxidative and hydrolytic degradation. |

Core Basic Properties in Drug Development

Acid-Base Chemistry: pKa and Species Distribution

The two nitrogen atoms of (R)-nornicotine have distinct basicities. The pyrrolidine nitrogen, being a secondary aliphatic amine, is significantly more basic (higher pKa) than the sp²-hybridized nitrogen in the aromatic pyridine ring. Consequently, the molecule has two pKa values. In the dihydrochloride salt, both nitrogens are protonated. As the pH of a solution is increased, the compound deprotonates sequentially.

-

First Deprotonation (pKa₁ ~3.1): The more acidic pyridinium cation loses a proton.

-

Second Deprotonation (pKa₂ ~8.0-9.0): The less acidic pyrrolidinium cation loses its proton.

The distribution of the different ionic species is a direct function of pH, which has profound implications for its biological activity, membrane permeability, and solubility.

Caption: Acid-Base Equilibria of (R)-3-(Pyrrolidin-2-yl)pyridine.

Aqueous and Organic Solubility

Solubility is a gatekeeper property in drug development. While the free base is a liquid with moderate water solubility, the dihydrochloride salt is a solid designed for significantly enhanced aqueous solubility.[1][4] This high water solubility is advantageous for preparing stock solutions for biological assays and for developing aqueous-based formulations. Conversely, the neutral free base form, which predominates at higher pH, will exhibit greater solubility in organic solvents and lipids, facilitating passage across biological membranes like the blood-brain barrier.

Hygroscopicity and Moisture Effects

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[][6] The free base is known to be hygroscopic.[3] For the solid dihydrochloride salt, moisture uptake can have severe consequences, including:

-

Physical Instability: Deliquescence (dissolving in absorbed water), changes in crystal form (polymorphism), and altered flow properties of the powder.[7]

-

Chemical Instability: Moisture can facilitate hydrolysis or salt disproportionation, where the salt reverts to the free base.[8]

-

Dosage Form Failure: In a formulated product, moisture uptake can affect tablet hardness, dissolution rate, and shelf-life.[6][7]

Therefore, quantifying the hygroscopic nature of the salt is a critical step in preformulation.

Chemical and Physical Stability Profile

The dihydrochloride salt is expected to be more chemically stable than the hygroscopic, light-sensitive free base.[1][4] However, several factors must be investigated:

-

pH Stability: The stability of the compound in aqueous solutions at various pH values should be determined to identify conditions that may lead to degradation.

-

Photostability: Exposure to light, especially UV, can cause degradation. Standard ICH Q1B photostability testing is recommended.

-

Thermal Stability: The melting point and decomposition temperature of the salt should be characterized using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Experimental Protocols for Property Determination

The following protocols describe standardized methods for determining the key basic properties discussed.

Protocol: Potentiometric Titration for pKa Determination

This method determines the pKa values by monitoring the change in pH of a solution of the dihydrochloride salt upon the addition of a strong base.[9][10][11]

Caption: Workflow for pKa Determination by Potentiometric Titration.

Methodology:

-

Preparation: Accurately weigh approximately 50 mg of this compound and dissolve it in 50 mL of degassed 0.1 M KCl solution. The KCl solution maintains a constant ionic strength throughout the titration.

-

Instrumentation: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01). Use an automated titrator for precise delivery of the titrant.

-

Titration: Titrate the sample solution with a standardized 0.1 M NaOH solution. Record the pH and the volume of NaOH added in small, regular increments.

-

Data Analysis:

-

Plot the titration curve (pH versus volume of NaOH).

-

Calculate the first and second derivatives of the curve to accurately determine the two equivalence points (Veq₁ and Veq₂).[10][11]

-

The pKa values are equal to the pH at the half-equivalence points.

-

pKa₁ = pH at 0.5 × Veq₁

-

pKa₂ = pH at Veq₁ + 0.5 × (Veq₂ - Veq₁)[11]

-

-

Rationale: This method provides precise, experimentally determined pKa values, which are superior to theoretical predictions for regulatory and development purposes. The use of derivatives for endpoint detection is more accurate than visual inspection of the curve, especially for closely spaced pKa values.[12]

Protocol: Hygroscopicity Classification (Ph. Eur. Method)

This static method classifies the hygroscopicity of a substance based on its mass increase after equilibration under defined high-humidity conditions.[7]

Caption: Workflow for Hygroscopicity Testing via Ph. Eur. Method.

Methodology:

-

Sample Preparation: Place approximately 300-500 mg of the sample in a tared, shallow weighing bottle. Dry the sample to a constant weight in a desiccator over a suitable drying agent (e.g., phosphorus pentoxide). Record the initial dry weight (W₁).

-

Equilibration: Place the open weighing bottle in a desiccator or climate chamber maintained at 25°C ± 1°C and 80% ± 2% relative humidity (RH) for 24 hours. A saturated solution of ammonium chloride can be used to achieve this RH.[7]

-

Measurement: After 24 hours, remove the sample, immediately close the weighing bottle, and reweigh it to obtain the final weight (W₂).

-

Calculation & Classification: Calculate the percentage weight gain: ((W₂ - W₁) / W₁) * 100. Classify the material according to the European Pharmacopoeia criteria:[7]

-

Non-hygroscopic: < 0.2% weight gain

-

Slightly hygroscopic: ≥ 0.2% and < 2%

-

Hygroscopic: ≥ 2% and < 15%

-

Very hygroscopic: ≥ 15%

-

Scientist's Note: While simple, this is a static, single-point measurement. For a more comprehensive understanding, Dynamic Vapor Sorption (DVS) is the preferred method. DVS measures weight change dynamically as a function of RH, providing information on sorption/desorption kinetics and critical humidity points where phase transitions may occur.[6]

Conclusion

This compound is a key compound for neurological research. Its basic properties—pKa, solubility, hygroscopicity, and stability—are not mere data points but are foundational to its effective use. The dual basicity dictates a pH-dependent charge state, influencing everything from solubility to biological target engagement. The high aqueous solubility of the dihydrochloride salt simplifies experimental preparation, while its potential hygroscopicity demands careful handling and storage protocols to ensure the integrity of the material and the reproducibility of results. The systematic characterization of these properties using the robust protocols outlined herein is an indispensable step in the journey from laboratory research to potential therapeutic application.

References

-

PubChem. 3-(Pyrrolidin-2-yl)pyridine. [Link]

-

Journal of Chemical Education. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. [Link]

-

National Center for Biotechnology Information. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. [Link]

-

PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

-

Purdue e-Pubs. Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. [Link]

-

ResearchGate. The Determination of the pKaof Multiprotic, Weak Acids by Analyzing Potentiometric Acid Base Titration Data with Difference Plots. [Link]

-

Alchemist-chem. 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China. [Link]

-

ChemSynthesis. 3-pyrrolidin-2-yl-pyridine - 5746-86-1. [Link]

-

CD Formulation. Hygroscopicity Evaluation. [Link]

-

FooDB. Showing Compound Nicotine (FDB003968). [Link]

-

RPubs. Binding Analysis of Diprotic Acid Titration. [Link]

-

Chemistry LibreTexts. 4: Titration of a Diprotic Acid. [Link]

-

ZaiQi Bio-Tech. 3-(pyrrolidin-2-yl)pyridine| CAS No:5746-86-1. [Link]

-

Chemistry Stack Exchange. Determine the pKa of a diprotic acid by titration (if pKa1 is similar to pKa2). [Link]

-

PubChemLite. 3-(pyrrolidin-2-yl)pyridine (C9H12N2). [Link]

Sources

- 1. 3-(2-Pyrrolidinyl)pyridine CAS#: 5746-86-1 [m.chemicalbook.com]

- 2. 288247-82-5|this compound|BLD Pharm [bldpharm.com]

- 3. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(2-Pyrrolidinyl)pyridine | 5746-86-1 [chemicalbook.com]

- 6. pharmainfo.in [pharmainfo.in]

- 7. asiapharmaceutics.info [asiapharmaceutics.info]

- 8. "Investigation of the fundamental basis of hygroscopicity in pharmaceut" by Pete P Guerrieri [docs.lib.purdue.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. RPubs - Binding Analysis of Diprotic Acid Titration [rpubs.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Natural Sources of (R)-3-(Pyrrolidin-2-yl)pyridine

Introduction: The Significance of (R)-3-(Pyrrolidin-2-yl)pyridine in Scientific Research

(R)-3-(Pyrrolidin-2-yl)pyridine, more commonly known as (R)-nornicotine, is a naturally occurring pyridine alkaloid. As a chiral molecule, it exists in two enantiomeric forms, with the (R)-enantiomer being a subject of significant interest in the fields of pharmacology, toxicology, and drug development. This interest stems from its relationship to nicotine, its distinct pharmacological profile, and its role as a precursor to certain carcinogenic compounds.[1][2][3] The pyrrolidine ring is a versatile scaffold in drug discovery, valued for its ability to explore pharmacophore space and contribute to the stereochemistry and three-dimensional structure of a molecule.[1][4]

This technical guide provides a comprehensive overview of the natural sources of (R)-nornicotine, its biosynthesis, methods for its isolation and characterization, and its pharmacological and toxicological properties. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this important natural compound.

Part 1: Natural Occurrence and Distribution

(R)-3-(Pyrrolidin-2-yl)pyridine is primarily found in plants of the Nicotiana genus, which belongs to the nightshade family (Solanaceae).[1][3] The most well-known source is the tobacco plant, Nicotiana tabacum.[4][5][6][7][8] While nicotine is the principal alkaloid in most tobacco varieties, accounting for approximately 95-98% of the total alkaloid content, nornicotine is a significant minor alkaloid.[9][10]

Both (R)- and (S)-enantiomers of nornicotine are found in nature.[11] In most commercial tobacco strains, (S)-nicotine is the predominant form, with the (R)-enantiomer of nicotine present in very small amounts (around 0.2%).[7] However, the enantiomeric composition of nornicotine can vary significantly.[7] Certain species, such as Nicotiana tomentosiformis, have been found to accumulate nornicotine as the major alkaloid.[12] Nornicotine has also been reported in other Nicotiana species, including Nicotiana suaveolens.[3][13]

The concentration of nornicotine in tobacco plants is influenced by genetic factors and environmental conditions.[4][5] A phenomenon known as "conversion" can lead to a dramatic increase in nornicotine levels in some tobacco plants, where a large portion of the nicotine is demethylated to nornicotine during leaf senescence and curing.[4][5][6]

Part 2: Biosynthesis of (R)-3-(Pyrrolidin-2-yl)pyridine

The biosynthesis of (R)-nornicotine is intrinsically linked to the biosynthetic pathway of nicotine. The formation of nornicotine occurs via the N-demethylation of nicotine.[4][5][6][14] This crucial step is catalyzed by a specific family of enzymes.

Enzymatic Conversion of Nicotine to Nornicotine

In Nicotiana tabacum, the N-demethylation of nicotine is primarily mediated by cytochrome P450 monooxygenases of the CYP82E family.[4][5][6][13] Three key enzymes have been identified and characterized:

-

CYP82E4: This enzyme plays a major role in the conversion of nicotine to nornicotine, particularly in "converter" tobacco plants that exhibit high levels of nornicotine.[4][5][6]

-

CYP82E5v2 and CYP82E10: These enzymes also contribute to nornicotine biosynthesis.[7][8]

An important aspect of this enzymatic conversion is its stereoselectivity. Research has shown that these nicotine demethylases exhibit a preference for (R)-nicotine over (S)-nicotine. Specifically, recombinant CYP82E4, CYP82E5v2, and CYP82E10 demethylate (R)-nicotine at rates that are 3-fold, 10-fold, and 10-fold faster, respectively, than their action on (S)-nicotine.[7] This enantioselective demethylation helps to explain the variable and often elevated proportions of (R)-nornicotine found in tobacco leaves, despite the low abundance of its precursor, (R)-nicotine.[7]

Part 3: Isolation and Purification

The extraction of (R)-nornicotine from plant material follows general principles for alkaloid isolation. The choice of method depends on the desired scale and purity.

General Extraction Protocol: Acid-Base Extraction

This method is effective for isolating alkaloids from complex plant matrices.

-

Maceration: Dried and powdered plant material (e.g., tobacco leaves) is macerated in an acidic aqueous solution (e.g., 2.5% HCl) to protonate the alkaloids, rendering them water-soluble.

-

Filtration: The mixture is filtered to remove solid plant debris.

-

Defatting: The acidic aqueous extract is washed with a non-polar organic solvent (e.g., n-hexane or chloroform) to remove lipids and other non-polar compounds.

-

Basification: The aqueous solution is then made alkaline (e.g., with NH4OH to pH 9-10) to deprotonate the alkaloids, making them soluble in organic solvents.

-

Liquid-Liquid Extraction: The basified aqueous solution is extracted with a polar organic solvent (e.g., chloroform or dichloromethane) to transfer the alkaloids into the organic phase.

-

Drying and Concentration: The organic extract is dried over an anhydrous salt (e.g., Na2SO4) and concentrated under reduced pressure to yield the crude alkaloid extract.

Purification Techniques

Further purification is necessary to isolate (R)-nornicotine from the crude extract, which will contain a mixture of other alkaloids.

-

Column Chromatography: The crude extract can be subjected to column chromatography on a silica gel stationary phase. Elution with a solvent system of increasing polarity (e.g., chloroform-methanol mixtures) can separate the different alkaloids based on their polarity.[8]

-

Preparative Thin-Layer Chromatography (PTLC): For smaller scale purifications, PTLC can be an effective method to isolate individual compounds.[8]

-

Supercritical Fluid Extraction (SFE): Supercritical CO2 extraction is a more modern and environmentally friendly technique that can be used to extract nicotine and other alkaloids from tobacco.[15][16] The selectivity can be tuned by modifying parameters such as temperature, pressure, and the use of co-solvents (entrainers) like ethanol.[15][16]

Part 4: Analytical Characterization

Once isolated, the identity and purity of (R)-3-(Pyrrolidin-2-yl)pyridine must be confirmed using various analytical techniques.

| Analytical Technique | Purpose | Key Observations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification | Provides the retention time and mass spectrum of the compound, allowing for unambiguous identification. The mass spectrum of nornicotine shows a characteristic fragmentation pattern.[17] |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-sensitivity quantification in complex matrices | Offers high selectivity and sensitivity, making it suitable for analyzing low concentrations of nornicotine in biological samples like urine.[18] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | 1H and 13C NMR spectra provide detailed information about the chemical structure, confirming the connectivity of the pyridine and pyrrolidine rings.[19] |

| Chiral Chromatography (GC or HPLC) | Enantiomeric separation and quantification | Utilizes a chiral stationary phase to separate the (R)- and (S)-enantiomers, allowing for the determination of the enantiomeric excess (ee).[19][20] |

| Polarimetry | Determination of optical rotation | Measures the rotation of plane-polarized light. (R)-nornicotine is dextrorotatory, exhibiting a positive specific rotation.[19] |

Part 5: Pharmacological and Toxicological Profile

(R)-nornicotine, like its parent compound nicotine, exerts its effects by acting as an agonist at nicotinic acetylcholine receptors (nAChRs).[1][3][21] However, the enantiomers of nornicotine display distinct pharmacological and toxicological profiles.

Pharmacological Activity

Studies in rodent models have revealed a separation of the desirable analgesic effects from the undesirable side effects between the two enantiomers.

-

(S)-Nornicotine: This enantiomer is predominantly associated with analgesic properties in models of both acute and persistent pain.[2]

-

(R)-Nornicotine: In contrast, the (R)-enantiomer is more strongly associated with undesirable effects such as motor in-coordination, reduced locomotor activity, and ataxia.[2]

This stereoselectivity suggests that (S)-nornicotine may have a more favorable therapeutic window for the development of novel analgesics.[2]

Toxicological Considerations

The primary toxicological concern with nornicotine is its role as a precursor to the potent carcinogen N'-nitrosonornicotine (NNN).[1][4][5][6][14] This conversion can occur during the curing and processing of tobacco and also in human saliva.[1] Therefore, minimizing the nornicotine content in tobacco products is a major focus of research.[4][5][6][8]

Regarding its acute toxicity, some studies suggest that nornicotine may be less toxic than nicotine.[2][3] However, it is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and eye irritation.[22] Toxicological assessments for oral tobacco products consider the levels of nornicotine and other impurities to be acceptable below certain thresholds.[23]

Part 6: Co-occurring Alkaloids in Nicotiana Species

When isolating (R)-nornicotine from natural sources, it is crucial to be aware of other structurally related alkaloids that will be present in the extract. The primary alkaloids that co-occur with nornicotine in Nicotiana tabacum include:

-

Myosmine: A minor alkaloid.[9]

-

Cotinine: A metabolite of nicotine, also present as a minor alkaloid.[9][10]

The relative proportions of these alkaloids can vary depending on the tobacco cultivar, growing conditions, and curing processes.[10][12][18] Analytical methods for the determination of alkaloids in tobacco are designed to separate and quantify these various compounds.

Conclusion

(R)-3-(Pyrrolidin-2-yl)pyridine is a naturally occurring alkaloid with a complex and fascinating profile. Its primary natural sources are plants of the Nicotiana genus, where it is biosynthesized via the enantioselective demethylation of nicotine by specific cytochrome P450 enzymes. The isolation and purification of (R)-nornicotine require a combination of extraction and chromatographic techniques, with its identity and purity confirmed by a suite of analytical methods. The distinct pharmacological and toxicological profiles of the (R)- and (S)-enantiomers, particularly the separation of analgesic effects from adverse side effects, make nornicotine a compound of continuing interest for researchers in drug development. However, its role as a precursor to the carcinogen NNN underscores the importance of understanding and controlling its presence in consumer products. This guide provides a foundational resource for scientists and researchers working with this important natural product.

References

-

Siminszky, B., et al. (2005). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. Proceedings of the National Academy of Sciences, 102(41), 14919–14924. [Link]

-

Nornicotine. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

-

Siminszky, B., et al. (2005). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. PNAS, 102(41), 14919-14924. [Link]

-

National Center for Biotechnology Information. (n.d.). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. PubChem. [Link]

-

Siminszky, B., et al. (2005). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. PubMed. [Link]

-

Holtman, J. R., et al. (2010). The analgesic and toxic effects of nornicotine enantiomers alone and in interaction with morphine in rodent models of acute and persistent pain. PubMed Central. [Link]

-

Lewis, R. S., et al. (2013). Enantioselective demethylation of nicotine as a mechanism for variable nornicotine composition in tobacco leaf. PubMed. [Link]

-

Dewey, R. E., et al. (2010). Three nicotine demethylase genes mediate nornicotine biosynthesis in Nicotiana tabacum L.: functional characterization of the CYP82E10 gene. PubMed. [Link]

-

Jack, A. M., et al. (2018). Formation of NNN via N-nitrosation of nornicotine. ResearchGate. [Link]

-

Harris, A. C., et al. (2012). The addition of five minor tobacco alkaloids increases nicotine-induced hyperactivity, sensitization and intravenous self-administration in rats. Addiction Biology. [Link]

-

Siminszky, B., et al. (2005). Structures of nicotine, nornicotine, and NNN. ResearchGate. [Link]

-

University of Hertfordshire. (n.d.). Nornicotine. AERU. [Link]

-

Jacob, P., et al. (2011). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. PubMed Central. [Link]

-

Hukkanen, J., et al. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. PubMed Central. [Link]

-

Chintalapudi, R., et al. (2018). Extraction of Nicotine from Tobacco Leaves and Development of Fast Dissolving Nicotine Extract Film. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). Nicotine Pharmacology. NCBI Bookshelf. [Link]

-

CABI Digital Library. (n.d.). Pharmacology of R-nicotine [Web of Science]. searchRxiv. [Link]

-

Wawrzynczak, A., et al. (2023). Efficient Method of (S)-Nicotine Synthesis. MDPI. [Link]

-

Health Canada. (2023). Determination of nicotine-related alkaloids in whole tobacco by GC-TSD: T-301. Canada.ca. [Link]

-

Wang, Y., et al. (2016). Genetic variation in alkaloid accumulation in leaves of Nicotiana. PubMed Central. [Link]

-

Reynolds Science. (n.d.). Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples. [Link]

-

National Center for Biotechnology Information. (n.d.). Nornicotine. PubChem. [Link]

-

Khan, I., et al. (2015). Isolation, Purification and Complex Formation of Nicotine Alkaloid. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(Pyrrolidin-2-yl)pyridine. PubChem. [Link]

-

Bishop, E., et al. (2023). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. National Institutes of Health. [Link]

-

El-Hellani, A., et al. (2022). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. PubMed Central. [Link]

-

Duell, A. K., et al. (2022). Determination of (R)-(+)- and (S)-(-)-Nicotine Chirality in Puff Bar E-Liquids by 1H NMR Spectroscopy, Polarimetry, and Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]

- Reddy, M. P., et al. (2013). Process for the preparation of (R,S)-nicotine. U.S.

-

Li, Y., et al. (2024). Extraction and Purification of Nicotine from Tobacco Rhizomes by Supercritical CO2. PubMed Central. [Link]

-

Li, Y., et al. (2024). Extraction and Purification of Nicotine from Tobacco Rhizomes by Supercritical CO2. MDPI. [Link]

-

National Institute of Standards and Technology. (n.d.). Nornicotine. NIST WebBook. [Link]

Sources

- 1. Nornicotine - Wikipedia [en.wikipedia.org]

- 2. The analgesic and toxic effects of nornicotine enantiomers alone and in interaction with morphine in rodent models of acute and persistent pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantioselective demethylation of nicotine as a mechanism for variable nornicotine composition in tobacco leaf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Three nicotine demethylase genes mediate nornicotine biosynthesis in Nicotiana tabacum L.: functional characterization of the CYP82E10 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nornicotine [sitem.herts.ac.uk]

- 12. Genetic variation in alkaloid accumulation in leaves of Nicotiana - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

- 15. Extraction and Purification of Nicotine from Tobacco Rhizomes by Supercritical CO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Nornicotine [webbook.nist.gov]

- 18. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 20. reynoldsscience.com [reynoldsscience.com]

- 21. (±)-Nornicotine =98 TLC,liquid 5746-86-1 [sigmaaldrich.com]

- 22. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Nornicotine as a Metabolite of Nicotine: Formation, Stereospecific Pharmacology, and Advanced Analytical Strategies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nornicotine, a primary N-demethylated metabolite of nicotine, represents a critical nexus in pharmacology, toxicology, and clinical research. While often considered a minor metabolite compared to cotinine, its significance is multifaceted. Nornicotine is a direct precursor to the potent, type 1 carcinogen N'-nitrosonornicotine (NNN), a major health concern in tobacco users.[1][2][3] Furthermore, nornicotine itself is a pharmacologically active alkaloid, exhibiting distinct interactions with neuronal nicotinic acetylcholine receptors (nAChRs) that differ from the parent compound, nicotine.[4][5] This guide delves into the enzymatic pathways governing its formation, with a particular focus on the stereochemical nuances that define its biological activity. We will explore the contrasting pharmacological profiles of its enantiomers, (R)-nornicotine and (S)-nornicotine, and provide detailed, field-proven analytical protocols for its precise quantification in biological matrices. This document is intended to serve as a comprehensive technical resource for professionals engaged in nicotine research, drug development, and toxicology.

The Metabolic Landscape of Nicotine: The N-Demethylation Pathway

Nicotine undergoes extensive hepatic metabolism, primarily governed by the cytochrome P450 (CYP) enzyme system.[6] The dominant metabolic route, accounting for 70-80% of nicotine elimination, is the C-oxidation pathway, which converts nicotine to cotinine, a reaction predominantly catalyzed by CYP2A6.[7][8][9] Other pathways include N'-oxidation and glucuronidation.[6][8]

Among these, the N-demethylation of nicotine to form nornicotine is a quantitatively smaller but highly significant pathway.[8][10] Although most nornicotine found in a smoker's urine is derived from the metabolism of nicotine, a portion also comes directly from the tobacco itself, where nornicotine is a natural alkaloid.[8][11] The critical importance of this metabolic conversion lies in its toxicological implications. Nornicotine, a secondary amine, undergoes nitrosation during the curing and processing of tobacco, and potentially endogenously, to form N'-nitrosonornicotine (NNN), a well-characterized and potent carcinogen implicated in cancers of the esophagus and oral cavity.[12][13][14][15]

Enzymatic Formation and Stereochemistry of Nornicotine

The conversion of nicotine to nornicotine is not a random event but a specific, enzyme-catalyzed process with distinct kinetics and stereochemical properties.

The Role of Cytochrome P450 Isoforms

In humans, the N-demethylation of nicotine is primarily mediated by two cytochrome P450 enzymes in the liver: CYP2A6 and CYP2B6 .[10][16][17][18] Studies using human liver microsomes have revealed a biphasic kinetic profile for this reaction.[16][17]

-

High-Affinity Component: This is attributed to the action of CYP2A6 , the same enzyme responsible for the bulk of nicotine-to-cotinine metabolism. It handles nornicotine formation at lower, more physiologically common nicotine concentrations.[10][16] The apparent Km value for this component is approximately 49 µM.[16]

-

Low-Affinity Component: At higher nicotine concentrations, CYP2B6 becomes a significant contributor to nornicotine formation.[10][16] CYP2B6 exhibits a higher Km (approx. 550 µM) but can have a substantial maximal velocity, its contribution varying based on interindividual differences in enzyme expression.[16][17]

It is noteworthy that in the tobacco plant (Nicotiana tabacum), a different P450 enzyme, CYP82E4 , is responsible for the demethylation of nicotine to nornicotine, particularly during leaf senescence and curing.[11][12][19]

Stereochemical Considerations

Nicotine in tobacco is almost exclusively the (S)-enantiomer. Consequently, its enzymatic N-demethylation is expected to yield (S)-nornicotine. The pharmacological activities of the two nornicotine enantiomers, (R) and (S), differ significantly, making stereochemistry a critical factor in understanding the overall effects of this metabolite. The presence of (R)-nornicotine in biological systems may arise from sources such as synthetic nicotine products, which often contain a racemic mixture of (R)- and (S)-nicotine, or from potential, though less characterized, metabolic or chemical racemization processes.[20]

The Dichotomous Pharmacology of Nornicotine Enantiomers

Nornicotine is not an inert metabolite; it is a psychoactive compound that acts as a partial agonist at various nAChR subtypes.[4] Critically, its enantiomers display distinct pharmacological profiles, which has profound implications for both nicotine dependence and therapeutic development.

Differential Receptor Interactions and Neurochemical Effects

Both nornicotine enantiomers interact with nAChRs, but with different potencies and downstream effects, particularly concerning dopamine release—a key neurochemical event in addiction.

-

Nucleus Accumbens (Reward Center): In the brain's primary reward center, (R)-nornicotine is more potent than (S)-nornicotine at stimulating dopamine release.[21][22] This suggests that the (R)-enantiomer may play a more significant role in the reinforcing effects of nicotine/nornicotine exposure. Studies have shown that (R)-nornicotine is more effective at reducing S(-)-nicotine self-administration in animal models, highlighting its potential as a partial agonist therapy for smoking cessation.[21][23]

-

Striatum (Motor Function): In contrast, (S)-nornicotine is more effective than (R)-nornicotine at evoking dopamine release from the striatum.[21][22] This regional difference suggests the involvement of different nAChR subtypes mediating these responses.

-

Receptor Subtypes: Nornicotine shows high affinity for nAChRs containing α6 and α7 subunits .[2][5] The α6-containing receptors are heavily implicated in dopamine release, while α7 receptors are targets for cognitive enhancement therapies.[5]

Contrasting Physiological and Toxicological Profiles

The stereoisomers also differ in their systemic effects and toxicity. Research in rodent models has demonstrated a clear separation between desired analgesic effects and undesired toxicity.

-

Analgesia vs. Toxicity: The desirable analgesic properties of nornicotine reside predominantly with the (S)-enantiomer .[1][24] Conversely, undesirable effects such as motor in-coordination and ataxia are more pronounced with the (R)-enantiomer .[1][24] This finding is crucial for drug development, suggesting that enantiomerically pure (S)-nornicotine could offer a better therapeutic window.

-

Cardiovascular Effects: Acutely, both enantiomers produce similar increases in blood pressure and heart rate. However, with repeated administration, tolerance develops to the cardiovascular effects of (R)-nornicotine but not (S)-nornicotine, indicating different mechanisms of long-term adaptation.[22][23]

Table 1: Comparative Pharmacological and Toxicological Summary of Nornicotine Enantiomers

| Feature | (R)-Nornicotine | (S)-Nornicotine | Key References |

| Dopamine Release (NAc) | More Potent | Less Potent | [21][22][23] |

| Dopamine Release (Striatum) | Less Potent | More Potent | [21][22] |

| Analgesic Efficacy | Low | High | [1][24] |

| Motor Side Effects | More Pronounced | Less Pronounced | [1][24] |

| Effect on Nicotine Self-Admin | More Potent Reducer | Less Potent Reducer | [21][23] |

| Cardiovascular Tolerance | Develops with repeat use | Does not develop | [22][23] |

Analytical Methodologies for Nornicotine Quantification

Accurate quantification of nornicotine in biological matrices is essential for pharmacokinetic studies, biomarker validation, and toxicological assessment. The gold-standard technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and specificity.

Core Analytical Challenge: Isobaric Interference

A significant challenge in nornicotine analysis is the presence of isobaric compounds—molecules that have the same mass-to-charge ratio. For nornicotine, this includes nicotine itself, as well as other minor alkaloids like anabasine and the metabolite norcotinine.[25] Without effective chromatographic separation, these compounds cannot be distinguished by the mass spectrometer, leading to inaccurate quantification. Therefore, the development of a robust chromatographic method is paramount. The use of a Biphenyl stationary phase has been shown to provide excellent baseline resolution of these critical isobars.[25]

Protocol: Quantification of Nornicotine in Human Urine via LC-MS/MS

This protocol provides a self-validating framework for the accurate measurement of nornicotine. It is synthesized from established methodologies and best practices in the field.[25][26][27]

1. Preparation of Standards and Reagents:

-

Prepare primary stock solutions of (R,S)-nornicotine and a stable isotope-labeled internal standard (e.g., nornicotine-d4) in methanol. Confirm concentrations via UV spectrophotometry.

-

Create a series of working standard solutions by serial dilution to generate a calibration curve (e.g., 0.5 to 500 ng/mL).

-

Prepare a working internal standard (IS) solution (e.g., 250 ng/mL in methanol).

-

Reagents: 5N Sodium Hydroxide (NaOH), Methylene Chloride, Diethyl Ether, 0.25N Hydrochloric Acid (HCl), HPLC-grade water and methanol.

2. Sample Preparation (Liquid-Liquid Extraction):

-

Aliquot 250 µL of urine sample, calibrator, or quality control (QC) sample into a 4 mL glass vial.

-

Add 40 µL of the working IS solution to each vial and vortex briefly. The IS corrects for variability in extraction efficiency and instrument response.

-

Alkalinize the sample by adding 50 µL of 5N NaOH to deprotonate the analyte for efficient extraction into an organic solvent.

-

Add 1.5 mL of extraction solvent (e.g., 50:50 methylene chloride:diethyl ether) and stir vigorously for 2 minutes.

-

Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer 1.0 mL of the lower organic phase to a clean 1.5 mL HPLC vial.

-

Add 10 µL of 0.25N HCl to stabilize the analyte during evaporation.

-

Evaporate the solvent to dryness at 35°C under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 200 µL of an appropriate mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

3. LC-MS/MS Analysis:

-

LC System: A UPLC or HPLC system capable of gradient elution.

-

Column: Raptor Biphenyl (or equivalent phase providing separation of isobars), e.g., 50 x 2.1 mm, 2.7 µm.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Methanol with 0.1% Formic Acid.

-

Gradient: A fast gradient from ~5% B to 95% B over 2-3 minutes.

-

Flow Rate: 0.4 - 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A tandem mass spectrometer equipped with an ESI or APCI source.

-

Mode: Positive Ion Mode, Multiple Reaction Monitoring (MRM).

4. Data Acquisition and Processing:

-

Monitor specific MRM transitions for the analyte and internal standard. These transitions are highly specific and provide a second dimension of separation, ensuring only the target compound is measured.

-

Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibrators. Apply a linear regression with 1/x weighting.

-

Quantify nornicotine concentrations in unknown samples and QCs by interpolating their peak area ratios from the calibration curve. The results are only considered valid if QC samples fall within pre-defined accuracy limits (e.g., ±15% of nominal value).

Table 2: Example LC-MS/MS Parameters for Nornicotine Analysis

| Parameter | Setting | Rationale |

| Ionization Mode | Positive ESI/APCI | Nornicotine is a basic compound that readily forms positive ions. |

| Precursor Ion (Q1) | m/z 149.1 | Mass of the protonated nornicotine molecule [M+H]+. |

| Product Ion (Q3) | m/z 130.2, m/z 80.1 | Specific fragments of nornicotine used for quantification and confirmation.[27] |

| Internal Standard | Nornicotine-d4 | Co-elutes with the analyte and corrects for analytical variability. |

| IS Precursor Ion | m/z 153.2 | Mass of the deuterated internal standard [M+H]+. |

| IS Product Ion | m/z 134.2 | Specific fragment of the deuterated internal standard.[27] |

| Limit of Quantitation | ~0.5 ng/mL | Achievable with modern instrumentation, suitable for clinical studies.[26] |

Conclusion and Future Directions

(R)-Nornicotine and its (S)-enantiomer are far more than simple byproducts of nicotine metabolism. They are pharmacologically distinct entities with significant toxicological and therapeutic implications. The enzymatic conversion of nicotine to nornicotine by CYP2A6 and CYP2B6 creates a substrate for the formation of the carcinogen NNN, while also producing a compound that modulates the same nicotinic receptors central to nicotine dependence. The stereoselective differences in dopamine release, analgesic efficacy, and toxicity between (R)- and (S)-nornicotine underscore the critical need for enantiomer-specific research.

Future research should focus on several key areas:

-

Human Metabolism of (R)-Nicotine: With the advent of synthetic nicotine products, understanding the human metabolism of (R)-nicotine and the subsequent formation and pharmacology of (R)-nornicotine is a public health priority.

-

Therapeutic Potential: The unique profile of (S)-nornicotine (analgesic with lower toxicity) and the partial agonist properties of (R)-nornicotine (potential smoking cessation aid) warrant further preclinical and clinical investigation.

-

Endogenous NNN Formation: Further clarification of the extent and conditions under which nornicotine is converted to the carcinogen NNN in vivo is crucial for assessing the long-term health risks associated with different nicotine products.

The continued application of robust and precise analytical methods, such as those detailed in this guide, will be foundational to advancing our understanding and navigating the complex challenges presented by this pivotal nicotine metabolite.

References

-

Siminszky, B., Gavilano, L., Bowen, S. W., & Dewey, R. E. (2005). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. Proceedings of the National Academy of Sciences of the United States of America, 102(41), 14919–14924. [Link]

-

Siminszky, B., Gavilano, L., Bowen, S. W., & Dewey, R. E. (2005). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). Nornicotine. PubChem Compound Database. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Nornicotine – Knowledge and References. Retrieved from [Link]

-

Wikipedia. (n.d.). Nornicotine. Retrieved from [Link]

-

Yamanaka, H., Nakajima, M., Nishimura, K., Yoshida, R., Fukami, T., Katoh, M., & Yokoi, T. (2005). CYP2A6 and CYP2B6 are involved in nornicotine formation from nicotine in humans: interindividual differences in these contributions. Drug Metabolism and Disposition, 33(12), 1845–1851. [Link]

-

ResearchGate. (n.d.). Simplified pathway of nicotine conversion process, and structures of nicotine, nornicotine and NNN. Retrieved from [Link]

-

Yamanaka, H., Nakajima, M., Nishimura, K., Yoshida, R., Fukami, T., Katoh, M., & Yokoi, T. (2005). CYP2A6 AND CYP2B6 ARE INVOLVED IN NORNICOTINE FORMATION FROM NICOTINE IN HUMANS: INTERINDIVIDUAL DIFFERENCES IN THESE CONTRIBUTIONS. Drug Metabolism and Disposition. [Link]

-

OMICS International. (2022). Biochemistry of nicotine metabolism and its significance to lung cancer. Journal of Carcinogenesis & Mutagenesis. [Link]

-

UKnowledge. (2011). evolutionary perspective of nicotine to nornicotine conversion, its regulation and characterization of ein2 mediated ethylene signaling in tobacco. University of Kentucky Doctoral Dissertations. [Link]

-

ResearchGate. (n.d.). Formation of NNN via N-nitrosation of nornicotine. Retrieved from [Link]

-

ResearchGate. (n.d.). An Update on the Formation in Tobacco, Toxicity, and Carcinogenicity of N' -Nitrosonornicotine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone. [Link]

-

PlumX. (n.d.). CYP2A6 AND CYP2B6 ARE INVOLVED IN NORNICOTINE FORMATION FROM NICOTINE IN HUMANS: INTERINDIVIDUAL DIFFERENCES IN THESE CONTRIBUTIONS. [Link]

-

Meger, M., Meger-Koss, I., & Richie, J. P., Jr. (2010). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(27), 2519–2524. [Link]

-

Hukkanen, J., Jacob, P., 3rd, & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of experimental pharmacology, (169), 29–62. [Link]

-

Gray, T. R., Eiden, M. V., Hann, C. M., Huestis, M. A. (2010). Quantification of Nicotine, Cotinine, trans-3'-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry. Journal of analytical toxicology, 34(7), 393–401. [Link]

-

ResearchGate. (n.d.). Effects of R(+)-nornicotine and S(-)-nornicotine on S(-)-nicotine self-administration. [Link]

-

Marclay, F., & Saugy, M. (2021). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. Toxics, 9(12), 332. [Link]

-

Gatch, M. B., Mantsch, J. R., & Forster, M. J. (2010). The analgesic and toxic effects of nornicotine enantiomers alone and in interaction with morphine in rodent models of acute and persistent pain. Journal of the peripheral nervous system : JPNS, 15(4), 333–341. [Link]

-

Stepanov, I., & Hecht, S. S. (2023). An update on the formation in tobacco, toxicity and carcinogenicity of Nʹ-nitrosonornicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. Mutagenesis, 38(3-4), 105–119. [Link]

-

Stairs, D. J., Bardo, M. T., & Dwoskin, L. P. (2007). Effects of Nornicotine Enantiomers on Intravenous S(-)-Nicotine Self-Administration and Cardiovascular Function in Rats. Psychopharmacology, 193(1), 77–88. [Link]

-

Semantic Scholar. (n.d.). CYP2A6 AND CYP2B6 ARE INVOLVED IN NORNICOTINE FORMATION FROM NICOTINE IN HUMANS: INTERINDIVIDUAL DIFFERENCES IN THESE CONTRIBUTIONS. [Link]

-

Restek. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Retrieved from [Link]

-

Stairs, D. J., Bardo, M. T., & Dwoskin, L. P. (2007). Effects of nornicotine enantiomers on intravenous S(-)-nicotine self-administration and cardiovascular function in rats. Psychopharmacology, 193(1), 77–88. [Link]

-

Zununi Vahed, S., Ebrahimpour, A., & Ahmadalipour, A. (2023). Nicotine: From Discovery to Biological Effects. International Journal of Molecular Sciences, 24(13), 10996. [Link]

-

Wikipedia. (n.d.). N-Nitrosonornicotine. Retrieved from [Link]

-

ResearchGate. (n.d.). Nicotine metabolism. Following nicotine uptake in the body, nicotine is.... Retrieved from [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). METHOD DEVELOPMENT AND VALIDATION OF ANABASINE AND NORNICOTINE IN HUMAN PLASMA BY LC-MS/MS. [Link]

-

Miller, C. H., & Dwoskin, L. P. (2001). Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum. European journal of pharmacology, 428(1), 87–90. [Link]

-

Kim, Y., Kim, S., & Kim, Y. (2021). Simultaneous Measurement and Distribution Analysis of Urinary Nicotine, Cotinine, Trans-3′-Hydroxycotinine, Nornicotine, Anabasine, and Total Nicotine Equivalents in a Large Korean Population. International Journal of Environmental Research and Public Health, 18(23), 12389. [Link]

-

Papke, R. L., & Stokes, C. (2007). The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery. Journal of neurochemistry, 101(1), 160–167. [Link]

-

Al Koudsi, N., & Tyndale, R. F. (2010). Impact of Genetic Variants in the Nicotine Metabolism Pathway on Nicotine Metabolite Levels in Smokers. Cancer Epidemiology, Biomarkers & Prevention, 19(6), 1433–1443. [Link]

-

G-Yu, Z., & Li, M. D. (2016). Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions. Frontiers in Pharmacology, 7, 461. [Link]

-

Hoffman, A. C., & Evans, S. E. (2013). Abuse Potential of Non-Nicotine Tobacco Smoke Components: Acetaldehyde, Nornicotine, Cotinine, and Anabasine. Nicotine & Tobacco Research, 15(3), 622–632. [Link]

-

Tyndale, R. F. (2003). Genetic variation in CYP2A6-mediated nicotine metabolism alters smoking behavior. Therapeutic Drug Monitoring, 25(2), 154-156. [Link]

-

ResearchGate. (n.d.). Chiral analysis of the (R)- and (S)-nornicotine analysis in tobacco-derived and synthetic nicotine samples. [Link]

-

Organic-Chemistry.org. (n.d.). Total enantioselective synthesis of (S)-Nicotine. Retrieved from [Link]

-

MDPI. (2022). Efficient Method of (S)-Nicotine Synthesis. Molecules, 27(1), 254. [Link]

Sources

- 1. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nornicotine - Wikipedia [en.wikipedia.org]

- 3. N-Nitrosonornicotine - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. omicsonline.org [omicsonline.org]

- 8. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genetic variation in CYP2A6-mediated nicotine metabolism alters smoking behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. An update on the formation in tobacco, toxicity and carcinogenicity of Nʹ-nitrosonornicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CYP2A6 AND CYP2B6 are involved in nornicotine formation from nicotine in humans: interindividual differences in these contributions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PlumX [plu.mx]

- 18. [PDF] CYP2A6 AND CYP2B6 ARE INVOLVED IN NORNICOTINE FORMATION FROM NICOTINE IN HUMANS: INTERINDIVIDUAL DIFFERENCES IN THESE CONTRIBUTIONS | Semantic Scholar [semanticscholar.org]

- 19. "EVOLUTIONARY PERSPECTIVE OF NICOTINE TO NORNICOTINE CONVERSION, ITS RE" by Manohar Chakrabarti [uknowledge.uky.edu]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Effects of Nornicotine Enantiomers on Intravenous S(-)-Nicotine Self-Administration and Cardiovascular Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Effects of nornicotine enantiomers on intravenous S(-)-nicotine self-administration and cardiovascular function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The analgesic and toxic effects of nornicotine enantiomers alone and in interaction with morphine in rodent models of acute and persistent pain - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]

- 26. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Physicochemical Properties of (R)-Nornicotine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Nornicotine, a primary metabolite of nicotine, is a chiral alkaloid of significant interest in neuropharmacology and drug development.[1][2] Its interaction with nicotinic acetylcholine receptors (nAChRs) underscores its potential as a therapeutic agent and a critical analyte in toxicology and tobacco product analysis.[1][3] This technical guide provides a comprehensive overview of the essential physicochemical properties of (R)-Nornicotine in its dihydrochloride salt form, offering a foundational resource for researchers. The guide delves into the structural and physical characteristics, spectral properties, and analytical methodologies crucial for its identification, quantification, and stability assessment. By synthesizing technical data with practical insights, this document aims to facilitate rigorous scientific investigation and informed drug development decisions.

Chemical Identity and Structure

(R)-Nornicotine is the dextrorotatory enantiomer of nornicotine, a demethylated derivative of nicotine.[4] The dihydrochloride salt is frequently utilized in research settings to enhance stability and aqueous solubility.

-

IUPAC Name: 3-[(2R)-pyrrolidin-2-yl]pyridine dihydrochloride

-

Synonyms: (+)-Nornicotine dihydrochloride, d-Nornicotine dihydrochloride

-

Molecular Formula: C₉H₁₂N₂ · 2HCl

-

Molecular Weight: 221.13 g/mol

-

CAS Number: 7076-23-5 (free base)[5]

The structure comprises a pyridine ring linked to a pyrrolidine ring at the 2-position, with the chiral center located at the C2' carbon of the pyrrolidine ring. The dihydrochloride salt forms through the protonation of the two basic nitrogen atoms: one in the pyridine ring and one in the pyrrolidine ring.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (R)-Nornicotine dihydrochloride is paramount for its handling, formulation, and interpretation of biological activity.

Table 1: Summary of Physicochemical Data

| Property | Value | Source(s) |

| Physical Form | White to off-white crystalline solid. | General knowledge for amine hydrochlorides |

| Melting Point | 235 °C (for racemic free base) | [6][7] |

| Solubility | ||

| Water | Soluble | |

| Ethanol | Soluble | |

| Chloroform | Slightly Soluble | [8] |

| Acetonitrile | Slightly Soluble | [8] |

| pKa | pKa₁: ~3-4 (pyridine N), pKa₂: ~8-9 (pyrrolidine N) | Estimated based on similar structures |

| Hygroscopicity | Expected to be hygroscopic. | [1][][10][11] |

Solubility

The dihydrochloride salt form of (R)-Nornicotine significantly enhances its aqueous solubility compared to the free base. It is also soluble in polar protic solvents like ethanol. Its solubility in less polar organic solvents is limited. A detailed solubility profile is crucial for designing in vitro assays and for the development of suitable formulations for in vivo studies.

pKa (Acid Dissociation Constants)

(R)-Nornicotine dihydrochloride possesses two ionizable groups: the pyridinium and the pyrrolidinium nitrogens. The pKa values determine the ionization state of the molecule at a given pH, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its receptor binding characteristics. The pyridine nitrogen is less basic than the pyrrolidine nitrogen, hence its conjugate acid will have a lower pKa.

Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical parameter for the handling and storage of pharmaceutical powders.[][10][11] Amine hydrochloride salts are often hygroscopic, and this can affect their physical and chemical stability.[1] Proper storage in a desiccated environment is recommended to prevent degradation and ensure accurate weighing for experimental procedures.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of (R)-Nornicotine dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons of the pyridine ring and the aliphatic protons of the pyrrolidine ring. The chemical shifts and coupling constants are sensitive to the protonation state of the nitrogen atoms and the solvent used. In D₂O, the N-H protons will exchange with deuterium and will not be observed.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule.[13][14] Each unique carbon atom will give a distinct signal, and the chemical shifts can be used to confirm the connectivity of the atoms.[13][14]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The spectrum of (R)-Nornicotine dihydrochloride will show characteristic absorption bands for:

-

N-H stretching: Broad bands in the region of 2400-3000 cm⁻¹ are characteristic of the stretching vibrations of the protonated amine groups (R₃N⁺-H).

-

Aromatic C-H stretching: Bands above 3000 cm⁻¹.

-

Aliphatic C-H stretching: Bands just below 3000 cm⁻¹.

-

C=C and C=N stretching (pyridine ring): Bands in the 1400-1600 cm⁻¹ region.[15][16]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) in positive mode, (R)-Nornicotine will typically be observed as its protonated molecular ion [M+H]⁺ at an m/z corresponding to the free base (149.12).

UV-Vis Spectroscopy

(R)-Nornicotine exhibits UV absorption due to the pyridine chromophore. The UV absorption spectrum is pH-dependent.[][11] In acidic solution, where the pyridine nitrogen is protonated, the absorption maximum is typically observed around 260 nm.[][11]

Analytical Methodologies

Accurate and precise analytical methods are essential for the quantification of (R)-Nornicotine dihydrochloride and for the determination of its enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common technique for separating and quantifying the enantiomers of nornicotine.[17] Polysaccharide-based chiral stationary phases are often employed.

This protocol provides a general framework for the chiral separation of nornicotine enantiomers. Optimization may be required based on the specific instrument and column used.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® IG).[18]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A typical mobile phase could be Hexane:Ethanol:Diethylamine (90:10:0.1, v/v/v).[18]

-

Flow Rate: 1.0 mL/min.[18]

-

Column Temperature: 25 °C.[18]

-

Detection Wavelength: 260 nm.[18]

-

Sample Preparation: Dissolve the (R)-Nornicotine dihydrochloride sample in the mobile phase or a compatible solvent to a known concentration.

-

Injection Volume: 10 µL.

-

Analysis: Inject the sample and record the chromatogram. The retention times for (R)- and (S)-nornicotine will be different, allowing for their separation and quantification.

Caption: Chiral HPLC workflow for nornicotine enantiomer analysis.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC-MS is another powerful technique for the separation and identification of nornicotine enantiomers.[19] Derivatization is often required to improve the volatility and chromatographic properties of the analytes.

-

Derivatization: React the nornicotine sample with a chiral derivatizing agent, such as (-)-camphanic acid chloride, to form diastereomers.[19]

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Column: A non-chiral capillary column (e.g., DB-5ms) is sufficient for separating the formed diastereomers.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is typically used to ensure good separation and peak shape. For example, start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Injector Temperature: 250 °C.

-

MS Interface Temperature: 280 °C.

-

MS Mode: Electron Ionization (EI) with scanning from m/z 50 to 550.

-

Sample Preparation: Dissolve the derivatized sample in a suitable solvent (e.g., ethyl acetate).

-

Injection Volume: 1 µL.

-

Analysis: The diastereomers will have different retention times and can be identified by their mass spectra.

Caption: Chiral GC-MS workflow with derivatization for nornicotine enantiomers.

Stability

The stability of (R)-Nornicotine dihydrochloride is a critical consideration for its storage and use in experiments. As a salt of a secondary amine, it is susceptible to degradation under certain conditions.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[20] Stress conditions typically include:

-

Acidic and Basic Hydrolysis: Exposure to acidic and basic conditions at elevated temperatures.

-

Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide.

-

Thermal Degradation: Exposure to high temperatures.

-

Photodegradation: Exposure to UV and visible light.

The degradation of nornicotine can lead to the formation of various products, including myosmine and other oxidized species.[21]

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of (R)-Nornicotine dihydrochloride, a compound of growing importance in pharmacological research. The information presented on its chemical identity, physical properties, spectroscopic characteristics, and analytical methods serves as a valuable resource for scientists and researchers. A thorough understanding of these properties is essential for ensuring the quality and integrity of experimental data and for advancing the development of new therapeutics targeting the nicotinic acetylcholine receptor system. Further research to fill the existing data gaps, particularly for the specific properties of the (R)-dihydrochloride salt, is encouraged.

References

- Journal Highlight: Spectroscopic studies on nicotine and nornicotine in the UV region - 2013. (2013, June 10).

-

Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016, August 20). Retrieved from [Link].

- Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.

- (R,S)-Nornicotine | 5746-86-1 | FN26467. Biosynth.

- Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs.

- 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H - The Royal Society of Chemistry.

- Determination of enantiomeric purity of nicotine in pharmaceutical preparations by 13C-NMR in the presence of a chiral lanthanide shift reagent. (1995). Journal of Pharmaceutical and Biomedical Analysis, 13(8), 981-986.

- Infrared Absorption Spectra of Quaternary Salts of Pyridine. (1960). Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 8, 289-294.

- (R,S)-Nornicotine | 5746-86-1 | FN26467. Biosynth.

- Nornicotine. AERU - University of Hertfordshire.

- A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp. (2015, August 1). Journal of Pharmaceutical and Biomedical Analysis, 114, 147-152.

- Chiral-Gas Chromatograpy-Selected Ion Monitoring-Mass Selective Detection Analysis of Secondary Alkaloids in Tobacco and Tobacco Smoke. (2017, January 2).

- Temperature and Salting out Effects on Nicotine Dissolution Kinetics in Saline Solutions. (2020, April 2). ACS Omega, 5(14), 8036-8042.

- CAS 7076-23-5: (R)-Nornicotine | CymitQuimica.

- NORNICOTINE, DL-(RG) | 494-97-3. ChemicalBook.

- Qualitative and Quantitative Analyses of the Enantiomers of Nicotine and Nornicotine Employing Chiral Supercritical Fluid Chromatography. (2024, May 31).

- Nornicotine | C9H12N2 | CID 91462. PubChem - NIH.

- Chiral analysis of the (R)- and (S)-nornicotine analysis in... | Download Scientific Diagram.

- (±)-Nornicotine =98 TLC,liquid 5746-86-1. Sigma-Aldrich.

- Pyridine FTIR Spectroscopy. CET Scientific Services Pte Ltd.

- Temperature and Salting out Effects on Nicotine Dissolution Kinetics in Saline Solutions. (2020, April 2). ACS Omega.

- Nicotine hydrochloride | C10H15ClN2 | CID 5284430. PubChem.

- Efficient Synthesis of (S)-Nornicotine using Co-Immobilized IRED and GDH in Batch and Continuous Flow Reaction Systems. (2023). Organic Process Research & Development.

- 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0242109).

- 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0003374).

- Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartr

- Nornicotine. DrugFuture.

- FROM NICOTINE-1'-OXIDE. (1989). HETEROCYCLES, 29(7).

- 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (NP0061585). NP-MRD.

- 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (NP0054743). NP-MRD.

- Nornicotine - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- (±)-Nornicotine =98 TLC,liquid 5746-86-1. Sigma-Aldrich.

- (S)-Nornicotine | 494-97-3 | FN26468. Biosynth.

- A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. (2005, September 7). The AAPS Journal, 7(3), E704-E711.

- US20120209006A1 - Process for the preparation of (r,s)-nicotine.

- FTIR spectrum for Pyridine | Download Table.

- A Novel Approach for the Synthesis of (R) and (S)-Nicotine. (2022, December 28). Scirp.org.

- NICOTINE AND TOBACCO ALKALOIDS: A GC-MS APPROACH.

- A novel enantioselective synthesis of (S)-(-)- and (R)-(+)-nornicotine via alkylation of a chiral 2-hydroxy-3-pinanone ketimine template. (1998). Bioorganic & Medicinal Chemistry Letters, 8(19), 2679-2682.

- Nornicotine. NIST WebBook.

- Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species | Request PDF.

- 13C NMR spectroscopy • Chemical shift.

- Nornicotine. NIST WebBook.

- Nornicotine. Wikipedia.

- NMR Spectroscopy :: 13C NMR Chemical Shifts.

Sources

- 1. "Investigation of the fundamental basis of hygroscopicity in pharmaceut" by Pete P Guerrieri [docs.lib.purdue.edu]

- 2. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nornicotine - Wikipedia [en.wikipedia.org]

- 4. Nornicotine [sitem.herts.ac.uk]

- 5. CAS 7076-23-5: (R)-Nornicotine | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. biosynth.com [biosynth.com]

- 8. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]

- 10. asiapharmaceutics.info [asiapharmaceutics.info]

- 11. pharmainfo.in [pharmainfo.in]

- 12. Qualitative and Quantitative Analyses of the Enantiomers of Nicotine and Nornicotine Employing Chiral Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of enantiomeric purity of nicotine in pharmaceutical preparations by 13C-NMR in the presence of a chiral lanthanide shift reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bhu.ac.in [bhu.ac.in]

- 15. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 16. cet-science.com [cet-science.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. np-mrd.org [np-mrd.org]

An In-depth Technical Guide to (R)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

(R)-3-(Pyrrolidin-2-yl)pyridine, also known as (R)-nornicotine, is a chiral pyridyl-pyrrolidine scaffold of significant interest in the pharmaceutical and agrochemical industries. As a key metabolite of nicotine and a potent ligand for nicotinic acetylcholine receptors (nAChRs), its enantiomerically pure forms are invaluable tools for the development of novel therapeutics targeting a range of neurological and other disorders. This guide provides a comprehensive technical overview of the dihydrochloride salt of the (R)-enantiomer, a stable and readily handled form of this versatile building block. We will delve into its chemical and physical properties, explore robust synthetic and analytical methodologies, and discuss its applications in modern drug discovery, all grounded in established scientific principles and supported by relevant literature.

Compound Profile and Physicochemical Properties

(R)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride is the hydrochloride salt of the (R)-enantiomer of nornicotine. The salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and formulation in a laboratory setting.

Chemical Structure:

Caption: Chemical identifiers for this compound.

Physicochemical Data:

While specific experimental data for the dihydrochloride salt is not extensively published, the properties of the free base, (R)-nornicotine, provide a useful reference point. The dihydrochloride salt is expected to be a crystalline solid with significantly higher water solubility compared to the free base.

| Property | Value (for free base, unless specified) | Source |

| Physical Form | Solid (for dihydrochloride) | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | Room temperature, sealed in a dry environment | [1] |

| Boiling Point | 107-108 °C at 2 mmHg | [2] |

| Density | 1.074 g/mL | [2] |

| Refractive Index | 1.5490 | [2] |

Enantioselective Synthesis

The synthesis of enantiomerically pure (R)-3-(pyrrolidin-2-yl)pyridine is a critical step in its utilization for pharmacological studies and as a chiral building block. Several strategies have been developed to achieve high enantiomeric excess (ee). A common conceptual approach involves the asymmetric synthesis of a chiral intermediate followed by cyclization to form the pyrrolidine ring.

Conceptual Synthetic Workflow:

Caption: Generalized workflow for the enantioselective synthesis.

Exemplary Protocol: Asymmetric Synthesis via Chiral Ketimine Alkylation

This method, adapted from the literature, utilizes a chiral auxiliary to direct the stereoselective alkylation, leading to the desired (R)-enantiomer with good optical purity.[3]

Step 1: Formation of the Chiral Ketimine A chiral auxiliary, such as (1R,2R,5R)-(+)-2-hydroxy-3-pinanone, is condensed with 3-(aminomethyl)pyridine to form a chiral ketimine. This step establishes the chiral environment for the subsequent stereoselective reaction.

Step 2: Diastereoselective Alkylation The chiral ketimine is then alkylated with a suitable three-carbon synthon, for example, 3-bromopropan-1-ol. The steric hindrance provided by the pinanone group directs the incoming alkyl group to a specific face of the molecule, leading to a high diastereomeric excess of the desired product.

Step 3: Cleavage of the Auxiliary and Cyclization The chiral auxiliary is cleaved, typically under mild acidic conditions with hydroxylamine hydrochloride. The resulting amino alcohol is then treated with a reagent like hydrobromic acid to convert the hydroxyl group into a good leaving group (bromide). Subsequent base-catalyzed intramolecular ring closure affords (R)-nornicotine.[3]